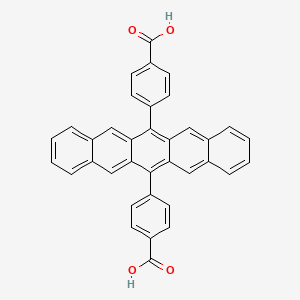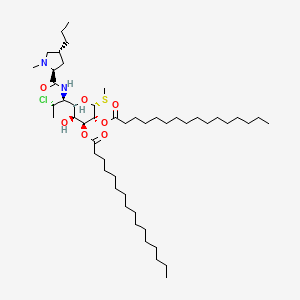
Clindamycin 2,3-Dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin 2,3-Dipalmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is characterized by the addition of two palmitate groups at the 2 and 3 positions of the clindamycin molecule. It is known for its antibacterial properties and is used in various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 2,3-Dipalmitate involves the esterification of clindamycin with palmitic acid. This reaction typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Clindamycin 2,3-Dipalmitate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Clindamycin 2,3-Dipalmitate has a wide range of scientific research applications, including:
Wirkmechanismus
Clindamycin 2,3-Dipalmitate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Clindamycin 2,3-Dipalmitate is unique compared to other similar compounds due to its specific esterification with palmitic acid. Similar compounds include:
Clindamycin Phosphate: Another derivative of clindamycin used in various pharmaceutical applications.
Clindamycin Palmitate Hydrochloride: A hydrochloride salt form of clindamycin palmitate used in oral formulations.
The uniqueness of this compound lies in its enhanced lipophilicity due to the presence of palmitate groups, which can improve its absorption and bioavailability in certain formulations .
Eigenschaften
Molekularformel |
C50H93ClN2O7S |
|---|---|
Molekulargewicht |
901.8 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1 |
InChI-Schlüssel |
HPMBDJNVAAGAKM-UWYFMMCGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
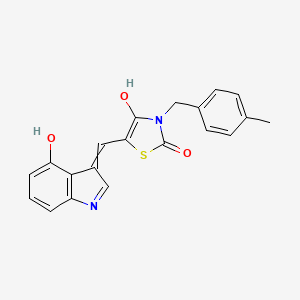
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
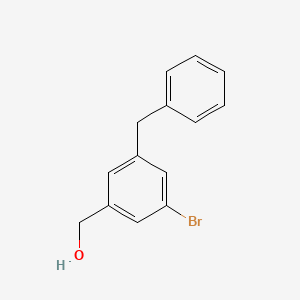

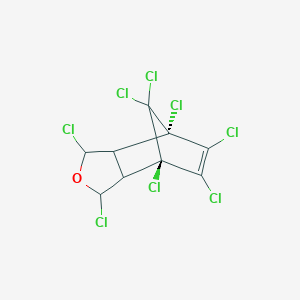
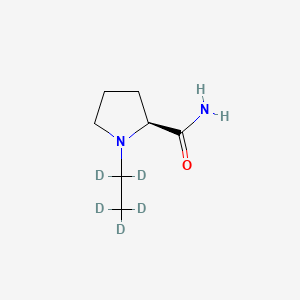
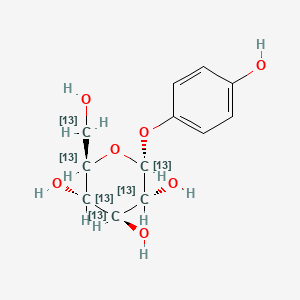
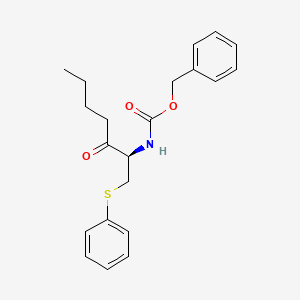
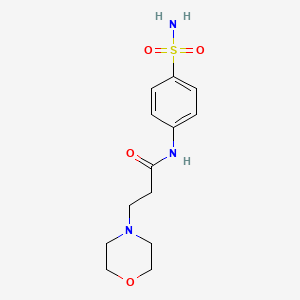
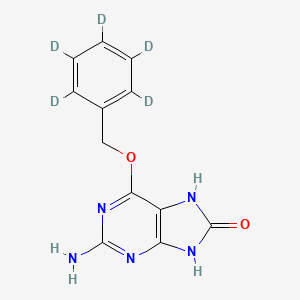
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
